molecular formula C9H6BrIS B8819131 3-Bromo-6-iodo-2-methyl-1-benzothiophene CAS No. 152403-79-7

3-Bromo-6-iodo-2-methyl-1-benzothiophene

Cat. No.: B8819131
CAS No.: 152403-79-7
M. Wt: 353.02 g/mol
InChI Key: JWTMLPZAFNKQDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-iodo-2-methyl-1-benzothiophene is a halogenated benzothiophene derivative characterized by a bromine atom at position 3, an iodine atom at position 6, and a methyl group at position 2 of the benzothiophene ring. This compound is of significant interest in organic synthesis and materials science due to its unique electronic and steric properties, which arise from the combination of halogen substituents (Br and I) and the methyl group. Halogenated benzothiophenes are widely employed as intermediates in cross-coupling reactions (e.g., Suzuki, Stille) for constructing complex molecules in pharmaceuticals, agrochemicals, and optoelectronic materials. The iodine atom at position 6 enhances reactivity in metal-catalyzed reactions, while the bromine at position 3 provides a secondary site for functionalization .

Properties

CAS No.

152403-79-7

Molecular Formula

C9H6BrIS

Molecular Weight

353.02 g/mol

IUPAC Name

3-bromo-6-iodo-2-methyl-1-benzothiophene

InChI

InChI=1S/C9H6BrIS/c1-5-9(10)7-3-2-6(11)4-8(7)12-5/h2-4H,1H3

InChI Key

JWTMLPZAFNKQDU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(S1)C=C(C=C2)I)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Benzothiophene Derivatives

Methyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate (CAS 1017782-63-6)
  • Structure: Features a bromine at position 6, a methyl ester at position 2, and an amino group at position 3.
  • Key Differences: The target compound lacks the amino and ester groups, making it less polar and more suitable for reactions requiring non-polar intermediates. The iodine at position 6 in the target compound offers higher reactivity in cross-coupling reactions compared to bromine due to iodine’s larger atomic radius and lower bond dissociation energy .
3-(4-Bromobenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine (CAS 793678-82-7)
  • Structure : Contains a bromobenzoyl group at position 3 and a methyl group on a tetrahydrobenzothiophene ring.
  • Key Differences :
    • The tetrahydro ring reduces aromaticity, altering electronic properties compared to the fully aromatic target compound.
    • The bromobenzoyl group introduces strong electron-withdrawing effects, whereas the target’s Br/I substituents create distinct electronic environments for regioselective reactions .
  • Applications : Likely used in drug discovery for its bicyclic structure, contrasting with the target’s role in materials science.

Thiophene and Pyridine Derivatives

2-Bromo-3-butylthiophene (CAS 145543-82-4)
  • Structure : A simple thiophene with bromine at position 2 and a butyl chain at position 3.
  • Key Differences :
    • The absence of a fused benzene ring reduces conjugation and stability compared to benzothiophenes.
    • The butyl group enhances lipophilicity, whereas the target’s methyl group minimizes steric hindrance .
  • Applications : Primarily used in polymer chemistry, unlike the target’s focus on catalytic applications.
2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine (CAS 49669-14-9)
  • Structure : A pyridine derivative with bromine and a dioxolane-protected aldehyde group.
  • Key Differences: The pyridine ring introduces nitrogen-based Lewis basicity, absent in the sulfur-containing benzothiophene.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents (Positions) Molecular Weight (g/mol) Key Applications
3-Bromo-6-iodo-2-methyl-1-benzothiophene Benzothiophene Br (3), I (6), CH₃ (2) ~337.07 (estimated) Catalytic cross-coupling
Methyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate Benzothiophene NH₂ (3), Br (6), COOCH₃ (2) 286.15 Medicinal chemistry
3-(4-Bromobenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine Tetrahydrobenzothiophene 4-BrBz (3), CH₃ (6) 350.27 Drug discovery
2-Bromo-3-butylthiophene Thiophene Br (2), C₄H₉ (3) ~219.12 Polymer synthesis

Research Findings and Reactivity Insights

  • Regioselectivity: The target compound’s iodine at position 6 is preferentially reactive in Sonogashira couplings, while bromine at position 3 can undergo Ullmann-type reactions, enabling sequential functionalization .
  • Electronic Effects : The electron-withdrawing halogens (Br/I) deactivate the benzothiophene ring, directing electrophilic substitutions to specific positions, unlike the electron-donating methyl group in 2-Bromo-3-butylthiophene .
  • Steric Considerations : The methyl group at position 2 in the target compound minimizes steric clash compared to bulkier substituents (e.g., butyl in 2-Bromo-3-butylthiophene), enhancing compatibility with palladium catalysts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.